5-Bromo-2-chloro-N,N-diethylnicotinamide
Overview
Description
Synthesis Analysis
The synthesis pathway for 5-Bromo-2-chloro-N,N-diethylisonicotinamide involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N,N-diethylethylenediamine to form 2-chloro-N,N-diethylisonicotinamide. Finally, this compound is reacted with bromine to form the desired product, 5-Bromo-2-chloro-N,N-diethylisonicotinamide.Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-N,N-diethylisonicotinamide isInChI=1S/C10H12BrClN2O/c1-3-14 (4-2)10 (15)7-5-9 (12)13-6-8 (7)11/h5-6H,3-4H2,1-2H3
. The Canonical SMILES is CCN (CC)C (=O)C1=CC (=NC=C1Br)Cl
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-N,N-diethylisonicotinamide include the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride, which is then reacted with N,N-diethylethylenediamine to form 2-chloro-N,N-diethylisonicotinamide. Finally, 2-chloro-N,N-diethylisonicotinamide is reacted with bromine to form 5-Bromo-2-chloro-N,N-diethylisonicotinamide.Physical and Chemical Properties Analysis
The physical form of 5-Bromo-2-chloro-N,N-diethylisonicotinamide is solid . Its IUPAC name is 5-bromo-2-chloro-N,N-diethylpyridine-4-carboxamide.Scientific Research Applications
Brominated Compounds in Chemical Synthesis
Research into brominated compounds like 5-Bromo-2-chloro-N,N-diethylnicotinamide showcases their critical role in chemical synthesis. For instance, studies on dinuclear complexes involving similar brominated and chlorinated nicotinamides underline their structural and reactive variability, providing a foundation for developing novel catalysts and reactive intermediates in organic synthesis (Davies et al., 1985). Such research paves the way for innovative applications in pharmaceuticals and material science, where the unique properties of brominated intermediates can be harnessed for the synthesis of complex molecules.
Environmental Impact and Analysis
The environmental implications of brominated and chlorinated compounds, by extension, can inform the handling and study of this compound. Investigations into the effects of bromide ions on haloacetic acid speciation reveal the environmental transformations these compounds undergo, highlighting the need for careful management and analysis of water treatment processes (Cowman & Singer, 1996). Additionally, the development of colorimetric methods for determining bromide concentrations offers tools for environmental monitoring and research, facilitating the study of brominated compounds' fate in natural and engineered systems (Lepore & Barak, 2009).
Potential Therapeutic Applications
While the direct medical applications of this compound are not explicitly documented, the study of similar brominated therapeutic agents provides a basis for speculative exploration. For example, (E)-5-(2-Bromovinyl)-2'-deoxyuridine demonstrates potent anti-herpes activity, illustrating the therapeutic potential of brominated molecules in antiviral treatments (Clercq et al., 1979). This suggests that with further research, compounds like this compound could find applications in the development of new drugs, offering new avenues for the treatment of viral infections and other diseases.
Mechanism of Action
While the specific mechanism of action for 5-Bromo-2-chloro-N,N-diethylisonicotinamide is not mentioned in the search results, it is noted that a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Safety and Hazards
While specific safety and hazards information for 5-Bromo-2-chloro-N,N-diethylisonicotinamide is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-N,N-diethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAMTFPLRNXVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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